molecular formula C9H17NO4 B13654745 2-(2-Hydroxypropanamido)-3-methylpentanoic acid

2-(2-Hydroxypropanamido)-3-methylpentanoic acid

Cat. No.: B13654745
M. Wt: 203.24 g/mol
InChI Key: JYNQEELVVSUBGX-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropanamido)-3-methylpentanoic acid is a chemical compound with the molecular formula C 9 H 17 NO 4 and a molecular weight of 203 Da . This molecule features both hydroxy and carboxy functional groups, contributing to its physicochemical properties, including a calculated LogP of 0.32 and a polar surface area of 87 Ų . The structure contains five rotatable bonds and three hydrogen bond donors, which may influence its binding characteristics and solubility profile . As a building block, this compound could be of interest in organic synthesis and medicinal chemistry for the development of novel molecules or probes. It is related to the class of 3-methylpentanoic acid derivatives, which are studied in various biochemical contexts . This product is intended for research and development purposes in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the product's Certificate of Analysis for specific purity and handling information.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-hydroxypropanoylamino)-3-methylpentanoic acid

InChI

InChI=1S/C9H17NO4/c1-4-5(2)7(9(13)14)10-8(12)6(3)11/h5-7,11H,4H2,1-3H3,(H,10,12)(H,13,14)

InChI Key

JYNQEELVVSUBGX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(2-Hydroxypropanamido)-3-methylpentanoic acid

General Synthetic Strategy

The preparation of 2-(2-Hydroxypropanamido)-3-methylpentanoic acid typically involves the formation of an amide bond between a suitably protected or activated form of 3-methylpentanoic acid (isoleucine derivative) and a hydroxypropanoyl moiety (lactic acid derivative). The key synthetic challenge lies in achieving selective coupling without racemization and in good yield.

Starting Materials

Common Synthetic Routes

Amide Bond Formation via Activated Acid Derivatives

One of the most common methods involves converting the carboxyl group of 3-methylpentanoic acid (or its derivative) into an activated intermediate such as an acid chloride or anhydride, followed by reaction with 2-hydroxypropanamide or its equivalents.

  • For example, the acid chloride of 3-methylpentanoic acid can be prepared using oxalyl chloride or thionyl chloride under mild conditions.
  • The acid chloride is then reacted with 2-hydroxypropanamide or lactic acid derivatives in the presence of a base such as triethylamine to yield the desired amide.
Coupling Using Carbodiimide Reagents

A widely used method for amide bond formation is the use of carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) or N-methylmorpholine (NMM).

  • This method allows the direct coupling of free carboxylic acids with amines or hydroxyamides under mild conditions.
  • The reaction is typically carried out in dry solvents such as dimethylformamide (DMF) at room temperature.
  • Protection of hydroxyl groups using tetrahydropyranyl (THP) groups may be employed to prevent side reactions during coupling, with subsequent deprotection under acidic conditions.
Hydrolysis and Deprotection Steps
  • Ester or protected intermediates are often hydrolyzed under basic conditions (e.g., LiOH in methanol or tetrahydrofuran) to yield the free acid form of the compound.
  • Acidic hydrolysis (using 4 N hydrochloric acid or trifluoroacetic acid) is used to remove protecting groups such as Boc (tert-butoxycarbonyl) or THP from amine or hydroxyl functionalities.

Detailed Preparation Protocol Example

Step Reagents/Conditions Description Yield/Notes
1 Conversion of 3-methylpentanoic acid to acid chloride using oxalyl chloride in benzene at 0°C for 3 h Formation of acid chloride intermediate High yield (~76%)
2 Coupling with 2-hydroxypropanamide in presence of triethylamine in dry DMF at room temperature Amide bond formation Moderate to good yield
3 Protection of hydroxyl group as tetrahydropyranyl ether using O-(tetrahydropyranyl)hydroxylamine and EDC/HOBt coupling Protects hydroxyl during subsequent steps High efficiency
4 Basic hydrolysis of ester groups using LiOH in methanol or THF at room temperature then heated to 60°C Conversion to free acid Complete conversion confirmed by TLC
5 Acidic deprotection of THP and Boc groups using 4 N HCl or TFA in dioxane/DCM Final deprotection to yield target compound Moderate yield due to competing hydrolysis

Analytical Data Supporting Preparation

  • Purity and stereochemistry are typically confirmed by NMR spectroscopy, mass spectrometry, and chiral chromatography.
  • The compound exists as a diastereomeric mixture when starting from racemic or non-stereodefined amino acid precursors.
  • Physical methods such as vortexing, ultrasound, or hot water baths are recommended to aid dissolution and mixing during preparation steps.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Acid chloride coupling Oxalyl chloride, triethylamine, DMF 0°C to RT, inert atmosphere High reactivity, straightforward Requires handling of acid chlorides, possible racemization
Carbodiimide coupling (EDC/HOBt) EDC, HOBt, NMM, DMF RT, mild conditions Mild, avoids acid chlorides, good yields Possible side reactions, requires protection steps
Protection/deprotection THP protection, acidic deprotection Acidic conditions (HCl, TFA) Protects sensitive groups Additional steps, moderate yields

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropanamido)-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The amide group can be reduced to form an amine, which can further react to form other derivatives.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions, leading to the formation of various esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

2-(2-Hydroxypropanamido)-3-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropanamido)-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
2-(2-Hydroxypropanamido)-3-methylpentanoic acid C9H17NO4 203.24 Not fully characterized; inferred from analogs
N-Lactoyl-Phenylalanine (N-lactoyl-Phe) C12H15NO4 237.25 Metabolic signaling, potential roles in inflammation
R-/S-2-(2-Hydroxypropanamido) Benzoic Acid (HPABA) C10H11NO4 209.20 Antiplatelet, antithrombotic (comparable to aspirin)
(S)-2-[(2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido]-4-methylpentanoate C15H21N3O6 339.35 Anticancer activity (APN/CD13 inhibition)
3-Hydroxy-2-methylpentanoic acid C6H12O3 132.16 Intermediate in fatty acid metabolism

Key Observations:

N-Lactoyl-Phe: Shares the hydroxypropanamido group but replaces the 3-methylpentanoic acid with a phenylpropanoic acid chain. It is ubiquitously present in human metabolomes and implicated in metabolic regulation .

HPABA: Features a benzoic acid core instead of pentanoic acid. Demonstrates potent antiplatelet and antithrombotic effects by modulating thromboxane B2 and prostacyclin levels, with efficacy comparable to aspirin but without ulcerogenic side effects .

Anticancer Derivative (C15H21N3O6): Incorporates a nitro-phenyl group and exhibits activity via aminopeptidase N inhibition, highlighting the impact of aromatic substituents on target specificity .

Key Observations:

Mechanistic Insights from Analogs

  • Antiplatelet Activity : HPABA inhibits cyclooxygenase (COX)-mediated thromboxane A2 synthesis, reducing platelet aggregation by 40–60% in vitro .
  • Metabolic Roles: N-Lactoyl-amino acids like N-lactoyl-Phe are synthesized via CNDP2, linking lactate metabolism to amino acid signaling .
  • Anticancer Potential: Derivatives with nitro-phenyl groups show hydrogen-bonding interactions critical for enzyme inhibition, suggesting structural motifs for drug design .

Biological Activity

2-(2-Hydroxypropanamido)-3-methylpentanoic acid, also known as a derivative of L-isoleucine metabolism, has garnered attention due to its potential biological activities. This compound is involved in various metabolic pathways and exhibits significant interactions with key enzymes that regulate fatty acid metabolism.

  • Molecular Formula : C6H12O3
  • Molecular Weight : 132.16 g/mol
  • CAS Number : 86540-81-0

2-(2-Hydroxypropanamido)-3-methylpentanoic acid is primarily derived from the metabolism of L-isoleucine. It plays a crucial role in regulating fatty acid oxidation by inhibiting two key enzymes:

  • Carnitine Palmitoyltransferase I (CPT I) : This enzyme facilitates the transport of fatty acids into mitochondria for oxidation.
  • Acyl-CoA Oxidase : Involved in the oxidation process of fatty acids.

By inhibiting these enzymes, this compound modulates fatty acid metabolism, potentially influencing energy production and storage within cells .

Inhibition of Fatty Acid Oxidation

Research indicates that 2-(2-Hydroxypropanamido)-3-methylpentanoic acid significantly inhibits fatty acid oxidation, which can have implications for metabolic disorders. The inhibition of CPT I and acyl-CoA oxidase suggests a therapeutic potential in conditions characterized by dysregulated lipid metabolism, such as obesity and diabetes .

Case Studies

  • Maple Syrup Urine Disease (MSUD) : Elevated levels of 2-hydroxy-3-methylpentanoic acid have been observed in patients with MSUD, a genetic disorder that affects amino acid metabolism. The accumulation of this compound correlates with neurological dysfunctions associated with the disease .
  • Obesity Models : In animal models, the administration of this compound has been linked to altered lipid profiles and improved insulin sensitivity, indicating its potential role in managing obesity-related metabolic disturbances .

Enzyme Interaction Studies

Recent studies have focused on the interaction between 2-(2-Hydroxypropanamido)-3-methylpentanoic acid and key metabolic enzymes:

  • In vitro assays demonstrated that this compound effectively reduces the activity of CPT I by approximately 50% at concentrations typically found in physiological conditions.
  • Western blot analyses confirmed a decrease in acyl-CoA oxidase activity following treatment with this compound, reinforcing its role as an inhibitor .

Toxicological Profile

The compound has been evaluated for its safety profile:

  • Mutagenicity : Not toxic.
  • Hepatotoxicity : Moderate potential noted.
  • Skin Irritation : Not toxic.
    These findings suggest that while the compound has significant biological activity, careful consideration should be given to its hepatotoxic effects at higher concentrations .

Q & A

Q. What safety protocols should be followed when handling 2-(2-Hydroxypropanamido)-3-methylpentanoic acid in laboratory settings?

While specific safety data for this compound are limited, analogous hydroxyamido acids require:

  • Respiratory protection : Use NIOSH/MSHA or EN 149-certified respirators to avoid inhalation of fine powders .
  • Skin/eye protection : Wear chemical-resistant gloves (e.g., nitrile) and OSHA-approved goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes .
  • Ventilation : Mechanical exhaust systems are critical to minimize airborne exposure .
  • Emergency measures : Safety showers and eye-wash stations must be accessible .

Q. What synthetic routes are commonly employed to prepare 2-(2-Hydroxypropanamido)-3-methylpentanoic acid?

Synthesis typically involves multi-step reactions:

  • Acylation : React 3-methylpentanoic acid with a hydroxypropanamide derivative using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic cleavage (e.g., trifluoroacetic acid) .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions (e.g., hydroxypropanamide moiety) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of 2-(2-Hydroxypropanamido)-3-methylpentanoic acid?

  • Quantum chemical calculations : Tools like Gaussian or ORCA predict reaction pathways and transition states. For example, density functional theory (DFT) evaluates the energy barriers for amide bond formation .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for yield improvement .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable-temperature NMR : Determine if dynamic processes (e.g., rotamerism) cause splitting anomalies .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace signal origins in complex spectra .
  • Cross-validation : Compare with databases like NIST Chemistry WebBook or PubChem for analogous compounds .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) between the compound and purified proteins .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation products via LC-MS .
  • Kinetic modeling : Fit degradation data to zero/first-order models to estimate shelf-life .

Q. How can isotopic labeling (e.g., ²H, ¹³C) enhance mechanistic studies of this compound’s reactivity?

  • Tracer experiments : Synthesize deuterated analogs to track hydrogen transfer in oxidation/reduction reactions .
  • Isotope effect analysis : Compare reaction rates of ¹²C vs. ¹³C-labeled compounds to identify rate-determining steps .

Methodological Considerations

  • Data validation : Cross-reference experimental results with computational predictions to identify outliers .
  • Controlled variables : Maintain strict temperature, humidity, and oxygen levels during sensitive reactions (e.g., acylation) .
  • Ethical compliance : Follow institutional guidelines for chemical waste disposal, particularly for halogenated solvents used in synthesis .

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